molecular formula C4H5BrO B2415690 1-Bromocyclopropane-1-carbaldehyde CAS No. 1629474-42-5

1-Bromocyclopropane-1-carbaldehyde

Cat. No. B2415690
CAS RN: 1629474-42-5
M. Wt: 148.987
InChI Key: SAMQNBMASDNLRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromocyclopropane-1-carbaldehyde is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Chemical Reactions Analysis

Bromocyclopropane, a related compound, reacts with magnesium using diethyl ether as a solvent, yielding about 25–30% of the cyclopropylmagnesium bromide Grignard reagent . It also isomerizes on heating to produce 1-bromopropene and 3-bromopropene . The specific chemical reactions involving 1-Bromocyclopropane-1-carbaldehyde are not detailed in the sources I found.


Physical And Chemical Properties Analysis

Bromocyclopropane, a related compound, is a flammable liquid that causes skin irritation and serious eye irritation . It is soluble in chloroform and methanol, but insoluble in water . The specific physical and chemical properties of 1-Bromocyclopropane-1-carbaldehyde are not detailed in the sources I found.

Scientific Research Applications

Pharmaceutical Manufacturing

Bromocyclopropane, a compound similar to 1-Bromocyclopropane-1-carbaldehyde, is primarily used as an intermediate in the manufacture of pharmaceutical products . Given the structural similarity, 1-Bromocyclopropane-1-carbaldehyde could potentially be used in a similar manner.

Agrochemical Production

Bromocyclopropane is also used in the production of agrochemical products . The bromine atom in 1-Bromocyclopropane-1-carbaldehyde could potentially react with various agricultural compounds, making it a useful intermediate in the synthesis of new agrochemicals.

Production of Cyclopropyl Boric Acid

Bromocyclopropane is used in the production of cyclopropyl boric acid . This suggests that 1-Bromocyclopropane-1-carbaldehyde could also be used in the synthesis of boric acid derivatives, which have applications in various fields including electronics and ceramics.

Organic Synthesis

Both Bromocyclopropane and 1-Bromocyclopropane-1-carbaldehyde can be used as intermediates in organic synthesis . The presence of a bromine atom makes these compounds highly reactive, allowing them to participate in a wide range of chemical reactions.

Solvent Properties

Given its solubility in chloroform and methanol , 1-Bromocyclopropane-1-carbaldehyde could potentially be used as a solvent in certain chemical reactions.

Safety and Hazards

Bromocyclopropane, a related compound, is classified as a flammable liquid (Category 2), and it can cause skin irritation (Category 2), eye irritation (Category 2), and may cause respiratory irritation (Category 3) . The specific safety and hazards associated with 1-Bromocyclopropane-1-carbaldehyde are not detailed in the sources I found.

properties

IUPAC Name

1-bromocyclopropane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrO/c5-4(3-6)1-2-4/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMQNBMASDNLRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1629474-42-5
Record name 1-bromocyclopropane-1-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.